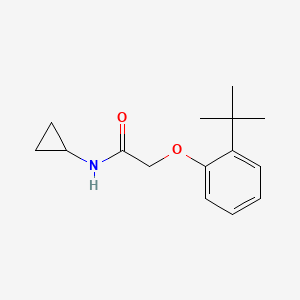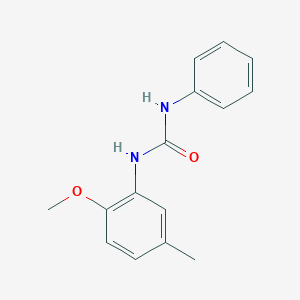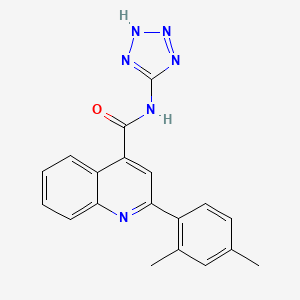
2-(2-tert-butylphenoxy)-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-tert-butylphenoxy)-N-cyclopropylacetamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is known for its potential therapeutic applications due to its unique chemical structure and biological properties.
Mécanisme D'action
The mechanism of action of 2-(2-tert-butylphenoxy)-N-cyclopropylacetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters and ion channels. This compound has been shown to interact with GABA receptors, voltage-gated calcium channels, and TRPV1 receptors, which are involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
2-(2-tert-butylphenoxy)-N-cyclopropylacetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-tert-butylphenoxy)-N-cyclopropylacetamide is its low toxicity profile, which makes it a safer alternative to other compounds that exhibit similar biological activity. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(2-tert-butylphenoxy)-N-cyclopropylacetamide. One area of research could focus on the development of more efficient synthesis methods to improve yields and purity of the final product. Another area of research could focus on the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound in other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
The synthesis of 2-(2-tert-butylphenoxy)-N-cyclopropylacetamide can be achieved through a multistep process. The first step involves the reaction of tert-butylphenol with acetic anhydride to form 2-(2-tert-butylphenoxy)acetophenone. The second step involves the reaction of 2-(2-tert-butylphenoxy)acetophenone with cyclopropylamine to form 2-(2-tert-butylphenoxy)-N-cyclopropylacetamide. This synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
2-(2-tert-butylphenoxy)-N-cyclopropylacetamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as a treatment for neuropathic pain, epilepsy, and other neurological disorders.
Propriétés
IUPAC Name |
2-(2-tert-butylphenoxy)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)12-6-4-5-7-13(12)18-10-14(17)16-11-8-9-11/h4-7,11H,8-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLYJCZAWBRSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-cyclopropylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5730132.png)
![N'-[(3-chlorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5730135.png)


![4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5730147.png)
![[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5730151.png)
![N-(3-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5730153.png)

![methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730162.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5730172.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)
![1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B5730207.png)
![N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5730218.png)